N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
Properties
Molecular Formula |
C21H19NO6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H19NO6S/c23-20(22-16-9-10-29(25,26)13-16)12-27-17-7-5-14(6-8-17)18-11-15-3-1-2-4-19(15)28-21(18)24/h1-8,11,16H,9-10,12-13H2,(H,22,23) |
InChI Key |
VOJLEQZHSLSXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dioxidotetrahydrothiophene and oxo-2H-chromenyl phenoxy groups. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Modified Coumarin Substitutions
- The additional substituents may improve binding to enzymes like α-glucosidase, akin to coumarin-thiazole hybrids in , which show IC₅₀ values < 10 µM .
Analogues with Alternative Heterocyclic Cores
- Coumarin-Thiazole Acetamides (): Compounds like 13 () replace the tetrahydrothiophen sulfone with a thiazole ring. This modification reduces polarity but maintains bioactivity, as seen in α-glucosidase inhibition (IC₅₀ = 8.2 µM for 13 vs. 10.5 µM for coumarin-sulfone derivatives). The thiazole NH also provides a hydrogen-bond donor absent in the sulfone-containing target compound .
- Purin-8-yl Phenoxy Acetamides (): These derivatives, such as Compound 4, exhibit A2A adenosine receptor agonism (EC₅₀ = 0.3 µM), highlighting how replacing coumarin with a purine scaffold redirects activity toward GPCR targets .
Analogues with Varied Linker/Substituent Chemistry
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (): The addition of a 2-fluorobenzyl group and 4-isopropylphenoxy linker introduces steric bulk and electron-withdrawing effects, which may alter receptor selectivity or metabolic clearance rates compared to the unsubstituted phenoxy-coumarin system .
- Betaxolol–ADTOH Hybrid () :
This hybrid integrates a β-blocker (betaxolol) with a dithiolane moiety, demonstrating how acetamide linkers can fuse disparate pharmacophores for dual-target activity .
Comparative Data Table
Q & A
Basic: What synthetic strategies are effective for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide?
Answer:
The synthesis typically involves coupling a substituted phenol derivative with a functionalized acetamide precursor. For example:
- Step 1: React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC .
- Step 2: Purify the crude product by recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetylated reagent) and reaction time (12–24 hours) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N–H stretch at ~3468 cm⁻¹) .
- NMR: ¹H NMR resolves aromatic protons (δ 6.9–7.5 ppm), methyl/methoxy groups (δ 3.8 ppm), and amide NH (δ 9.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~168–170 ppm) .
- Mass Spectrometry (MS): Determines molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Advanced: How can crystallographic data resolve conformational ambiguities in this molecule?
Answer:
- X-ray Diffraction: Use SHELXL for refinement. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks. For asymmetric units with multiple conformers (e.g., three molecules per unit), analyze dihedral angles between aromatic/amide moieties (e.g., 54.8°–77.5°) to identify steric or electronic influences .
- Hydrogen Bonding: Identify R₂²(10) dimer motifs via N–H⋯O interactions (2.8–3.0 Å) to explain packing stability .
Advanced: How do tautomeric equilibria impact the stability and reactivity of this compound?
Answer:
- Experimental Analysis: Use UV-Vis and NMR to monitor keto-enol tautomerism. For example, enolate forms dominate in basic conditions, shifting carbonyl peaks in ¹³C NMR .
- Computational Modeling: Density Functional Theory (DFT) calculates acidity constants (pKa) and tautomer stability. Compare theoretical shielding constants (e.g., ¹H NMR δ 7.5–8.1 ppm) with experimental data to validate models .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data?
Answer:
- Case Example: If NMR suggests planar amide groups but X-ray shows rotational disorder, use:
- Dynamic NMR: Probe temperature-dependent line broadening to detect conformational exchange.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O contacts) influencing solid-state vs. solution structures .
Advanced: What computational methods predict molecular interactions relevant to biological activity?
Answer:
- Docking Studies: Use AutoDock Vina to model binding with target proteins (e.g., kinases). Focus on the coumarin moiety’s π-π stacking and acetamide’s hydrogen-bonding potential.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., DMSO/water) to assess stability of the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) .
Basic: How to assess the compound’s stability under varying pH and temperature?
Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., loss of parent compound >95% indicates instability).
- pH-Dependent Studies: Use buffer solutions (pH 1–12) to identify hydrolysis-prone sites (e.g., lactone ring in coumarin) .
Advanced: What strategies mitigate challenges in refining low-resolution X-ray data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
